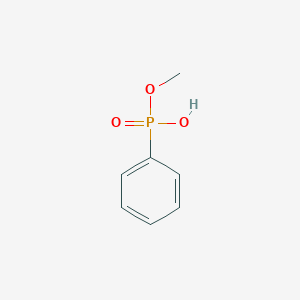
Methoxy(phenyl)phosphinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methoxy(phenyl)phosphinic acid, commonly known as MPPA, is a chemical compound with the molecular formula C7H9O3P. It belongs to the class of organophosphorus compounds and is widely used in scientific research. MPPA has several potential applications in the fields of medicine, agriculture, and industry.
Wirkmechanismus
The mechanism of action of MPPA is not fully understood. It is believed that MPPA acts by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines and tumor growth. MPPA has also been shown to interact with cell membranes and modulate ion channels.
Biochemische Und Physiologische Effekte
MPPA has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. MPPA has also been shown to reduce pain and inflammation in animal models. Additionally, MPPA has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
MPPA has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the lab. MPPA is also relatively non-toxic and has a low risk of causing harm to researchers. However, MPPA has some limitations for lab experiments. It is a relatively new compound and has not been extensively studied. Additionally, MPPA has a low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on MPPA. One direction is to further investigate its anti-inflammatory and analgesic properties. Another direction is to study its potential use as an anti-cancer agent. Additionally, MPPA could be further investigated for its potential use as a chiral ligand in asymmetric synthesis. Further studies could also be conducted to investigate the mechanism of action of MPPA and its interactions with cell membranes and ion channels.
Conclusion
Methoxy(phenyl)phosphinic acid is a promising compound with several potential applications in scientific research. It has been studied for its anti-inflammatory and analgesic properties, anti-cancer potential, and use as a chiral ligand in asymmetric synthesis. MPPA has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the mechanism of action of MPPA and its potential applications in medicine, agriculture, and industry.
Wissenschaftliche Forschungsanwendungen
MPPA has several potential applications in scientific research. It has been studied for its anti-inflammatory and analgesic properties. MPPA has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. It has also been investigated for its potential use as an anti-cancer agent. MPPA has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, MPPA has been studied for its potential use as a chiral ligand in asymmetric synthesis.
Eigenschaften
CAS-Nummer |
10088-45-6 |
|---|---|
Produktname |
Methoxy(phenyl)phosphinic acid |
Molekularformel |
C7H9O3P |
Molekulargewicht |
172.12 g/mol |
IUPAC-Name |
methoxy(phenyl)phosphinic acid |
InChI |
InChI=1S/C7H9O3P/c1-10-11(8,9)7-5-3-2-4-6-7/h2-6H,1H3,(H,8,9) |
InChI-Schlüssel |
ZWBALHRZGYPNNG-UHFFFAOYSA-N |
SMILES |
COP(=O)(C1=CC=CC=C1)O |
Kanonische SMILES |
COP(=O)(C1=CC=CC=C1)O |
Andere CAS-Nummern |
10088-45-6 |
Synonyme |
methyl phenylphosphonate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



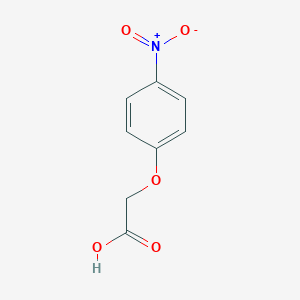
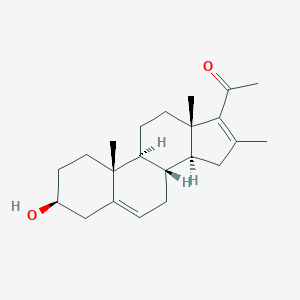
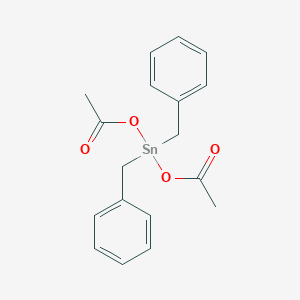

![Hydrogen[4-[bis(2,4,6-trimethylphenyl)phosphino]-2,3,5,6-tetrafluorophenyl]hydrobis(2,3,4,5,6-pentaf](/img/structure/B156997.png)
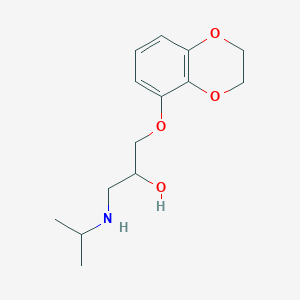
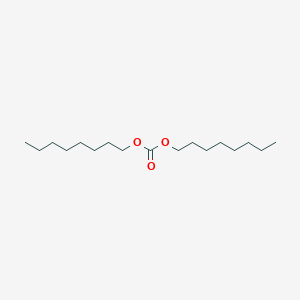
![Sodium 5-[(4-nitrophenyl)azo]salicylate](/img/structure/B157005.png)
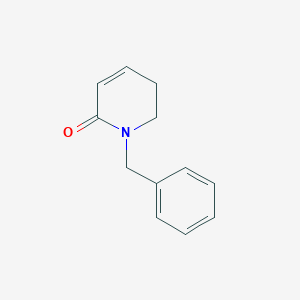
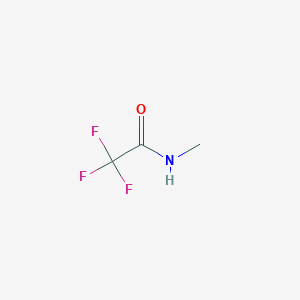
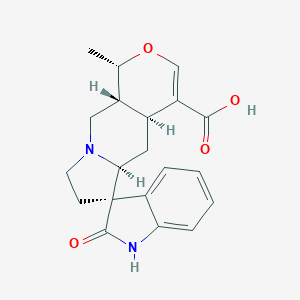
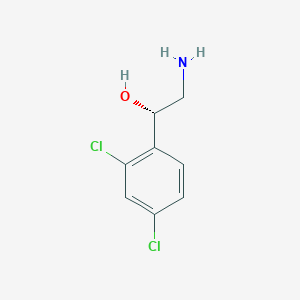
![[(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-Dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate](/img/structure/B157014.png)
